molecular formula C18H21N3O5S2 B12937664 6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one CAS No. 90302-12-8

6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one

Cat. No.: B12937664
CAS No.: 90302-12-8
M. Wt: 423.5 g/mol
InChI Key: WMPCDXXXGRLWEQ-UHFFFAOYSA-N
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Description

6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the tetrahydrofuro[3,4-d][1,3]dioxole ring: This can be achieved through a cyclization reaction involving a diol and a suitable aldehyde or ketone under acidic conditions.

    Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a benzylthiol.

    Formation of the triazinone ring: This can be accomplished through a cyclization reaction involving a suitable amine and a carbonyl compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The triazinone ring can be reduced to a dihydrotriazinone.

    Substitution: The benzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include thiols, amines, and alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution of the benzylthio group can yield a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiol groups.

    Medicine: As a potential therapeutic agent due to its unique structure and reactivity.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with thiol groups in proteins, potentially altering their function. The triazinone ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a benzylthio group and a triazinone ring in the same molecule is particularly noteworthy, as it allows for a wide range of chemical and biological interactions.

Biological Activity

The compound 6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one represents a novel structure within the realm of heterocyclic compounds. This article explores its biological activity, synthesizing existing research findings to present a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H29N3O5S2C_{24}H_{29}N_3O_5S_2, with a molecular weight of 505.64 g/mol. The compound features several functional groups including thioether and hydroxymethyl moieties that may influence its bioactivity.

Biological Activity Overview

  • Antiproliferative Effects :
    • Preliminary studies indicate that similar compounds with hydroxymethyl groups exhibit significant antiproliferative effects against various cancer cell lines. For instance, benzopsoralens have shown to inhibit topoisomerase II, leading to reduced cell proliferation in mammalian cells when activated by UVA light .
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of key enzymes involved in DNA replication and repair processes. This suggests potential applications in cancer therapy as a topoisomerase inhibitor.
  • Insecticidal Activity :
    • Recent research has evaluated the insecticidal properties of structurally related compounds. For example, certain derivatives have demonstrated effective larvicidal activity against pests such as Plutella xylostella, indicating potential agricultural applications .

Case Study 1: Anticancer Activity

A study focused on the synthesis of various benzopsoralen derivatives found that those with hydroxymethyl substitutions exhibited marked antiproliferative effects in vitro. The most active compounds were noted to induce apoptosis in cancer cells through the activation of apoptotic pathways .

Case Study 2: Insecticidal Efficacy

In another investigation, a series of piperine derivatives were synthesized and tested for insecticidal activity. Among them, a specific compound showed over 90% mortality against P. xylostella at a concentration of 1 mg/ml. Molecular docking studies suggested that these compounds interact with gamma-aminobutyric acid receptors, hinting at their mode of action in disrupting nerve function in insects .

Research Findings Summary

Study Focus Findings Reference
Antiproliferative EffectsHydroxymethyl derivatives inhibit topoisomerase II; significant effects on cancer cells
Insecticidal ActivityCompounds exhibit high larvicidal activity against P. xylostella
Mechanism of ActionInhibition of DNA replication enzymes; potential for anticancer applications

Properties

CAS No.

90302-12-8

Molecular Formula

C18H21N3O5S2

Molecular Weight

423.5 g/mol

IUPAC Name

6-benzylsulfanyl-2-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-sulfanylidene-1,2,4-triazin-3-one

InChI

InChI=1S/C18H21N3O5S2/c1-18(2)25-12-11(8-22)24-16(13(12)26-18)21-17(23)19-14(27)15(20-21)28-9-10-6-4-3-5-7-10/h3-7,11-13,16,22H,8-9H2,1-2H3,(H,19,23,27)

InChI Key

WMPCDXXXGRLWEQ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C(=O)NC(=S)C(=N3)SCC4=CC=CC=C4)CO)C

Origin of Product

United States

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